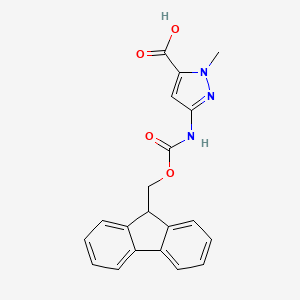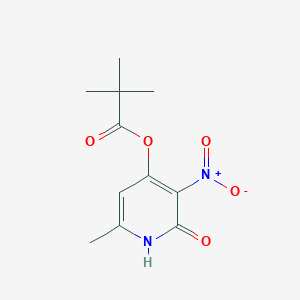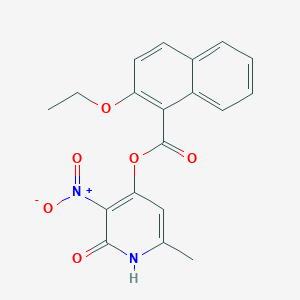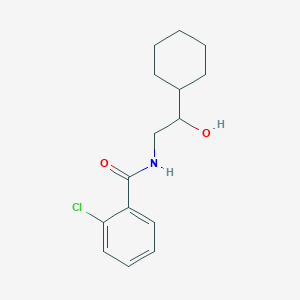
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylpyrazole-3-carboxylic acid, also known as FMOC-MPAC, is a chemical compound used in scientific research. It is a derivative of pyrazole and is commonly used as a protecting group in peptide synthesis. This compound has a variety of applications in the field of biochemistry and is widely used in laboratory experiments.
Scientific Research Applications
Peptide Synthesis
The compound is a type of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid, which is commonly used in peptide synthesis . They are stable at room temperature and have a long shelf-life, making them useful as coupling agents in peptide synthesis .
Organic Electronics
The unique structure of this compound allows for diverse applications, including organic electronics. Organic electronics use organic materials (carbon-based) to create electronic devices and systems. This compound could potentially be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other organic electronic devices.
Drug Delivery Systems
This compound could also be used in drug delivery systems. The compound’s structure could potentially be used to create a drug delivery system that can target specific cells or tissues in the body, improving the effectiveness of the drug and reducing side effects.
Material Science
Scientists in the field of material science could use this compound in their research . Its unique properties could be used to develop new materials with improved characteristics .
Chemical Synthesis
This compound could be used in chemical synthesis . Its unique structure and properties could make it a valuable tool in the synthesis of other complex molecules .
Chromatography
The compound could potentially be used in chromatography . Chromatography is a technique used to separate mixtures, and this compound could be used as a stationary phase or as a part of the mobile phase .
properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-23-17(19(24)25)10-18(22-23)21-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,24,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFRKCDLRXBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylpyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2684688.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2684689.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)
![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)


